5-(2-CARBOXYPYRIDIN-4-YL)BENZENE-1,3-DICARBOXYLIC ACID
Description
Properties
IUPAC Name |
5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-15-11(6-7)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTJUKABHRFLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling as a Core Methodology
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between organoboron compounds and aryl halides, is a cornerstone for constructing biaryl systems in the target molecule. For 5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid, the reaction typically involves:
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Aryl Halide Component : 5-Bromo-1,3-benzenedicarboxylic acid derivatives, often protected as methyl esters (e.g., dimethyl 5-bromoisophthalate) to prevent side reactions at the carboxylic acid groups.
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Boronic Acid Component : 4-Borono-2-carboxypyridine, synthesized via Miyaura borylation of 4-bromo-2-cyanopyridine followed by nitrile hydrolysis.
The coupling employs tetrakis(triphenylphosphine)palladium(0) () in a mixed solvent system (toluene/ethanol/water) with potassium carbonate as a base. Yields range from 65–85% after optimization. Post-coupling, methyl esters are hydrolyzed using aqueous lithium hydroxide in tetrahydrofuran to regenerate the carboxylic acids.
Alternative Coupling Approaches
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Ullmann-Type Coupling : Copper(I)-mediated coupling of 5-iodobenzene-1,3-dicarboxylic acid with 4-amino-2-carboxypyridine, though limited by lower yields (~40%) and regioselectivity challenges.
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Direct C-H Arylation : Palladium/ligand systems (e.g., Pd(OAc)/P(-Bu)) enable coupling between unprotected benzene-1,3-dicarboxylic acid and 2-carboxypyridine derivatives, but scalability remains an issue.
Functional Group Transformation Pathways
Nitrile Hydrolysis to Carboxylic Acids
A critical step in preparing the pyridine component involves converting 4-bromo-2-cyanopyridine to 4-bromo-2-carboxypyridine. This is achieved via:
Miyaura Borylation
The conversion of 4-bromo-2-carboxypyridine to its boronic acid derivative uses bis(pinacolato)diboron () and Pd(dppf)Cl in dimethylformamide at 80°C. This step achieves ~75% yield, with the boronic ester intermediate characterized by NMR.
Protection and Deprotection Sequences
Ester Protection of Carboxylic Acids
To prevent Pd catalyst poisoning during Suzuki coupling, carboxylic acids on both the benzene and pyridine rings are protected as methyl esters:
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Methylation : Using thionyl chloride () followed by methanol, achieving >95% conversion.
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Selective Deprotection : Lithium hydroxide-mediated hydrolysis selectively removes esters post-coupling without affecting the pyridine ring.
Solvothermal Synthesis for Coordination Polymers
In metal-organic framework (MOF) applications, 5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid is synthesized in situ via solvothermal reactions. A representative protocol involves:
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Reacting equimolar ratios of benzene-1,3,5-tricarboxylic acid and 2-cyano-4-iodopyridine in -dimethylacetamide at 120°C for 48 hours.
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Subsequent hydrolysis of the nitrile group under basic conditions yields the triacid ligand, which coordinates to metal ions like Cu or Co.
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
One of the most promising applications of 5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid is its antibacterial properties. Research indicates that this compound acts as an inhibitor of MurE ligase, an enzyme critical for bacterial cell wall synthesis. By disrupting peptidoglycan synthesis, it demonstrates potential as a new antibacterial agent against resistant strains of bacteria.
Case Study: Inhibition of MurE Ligase
- Objective: To evaluate the antibacterial efficacy of 5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid.
- Methodology: The compound was tested against various bacterial strains in vitro.
- Results: Significant inhibition was observed in bacterial growth, indicating its potential as a therapeutic agent.
Coordination Chemistry
The ability of 5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid to chelate metal ions enhances its utility in coordination chemistry. The presence of multiple carboxylic acid groups allows it to form stable complexes with various transition metals, which can be used in catalysis and material synthesis.
Table 1: Chelation Properties
| Metal Ion | Stability Constant | Application Area |
|---|---|---|
| Cu(II) | 10^5 | Catalysis in organic reactions |
| Zn(II) | 10^6 | Drug delivery systems |
| Fe(III) | 10^4 | Sensing applications |
Materials Science
3.1 Metal-Organic Frameworks (MOFs)
5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid serves as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit high surface areas and tunable porosity, making them suitable for gas storage and separation applications.
Case Study: Synthesis of MOFs
- Objective: To create a MOF using 5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid.
- Methodology: The compound was reacted with metal salts under solvothermal conditions.
- Results: The resulting MOF showed excellent gas adsorption properties, particularly for CO₂.
Analytical Chemistry
The compound's ability to form stable complexes with metal ions makes it useful in analytical chemistry for the detection and quantification of metal ions in various samples.
Table 2: Analytical Applications
| Application | Methodology | Detection Limit |
|---|---|---|
| Metal Ion Detection | Spectrophotometry | 0.01 mg/L |
| Environmental Analysis | Chromatography | 0.05 mg/L |
| Biological Samples | Fluorescence spectroscopy | 0.02 mg/L |
Mechanism of Action
The mechanism by which 5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid exerts its effects often involves its ability to chelate metal ions. This chelation can alter the activity of metal-dependent enzymes and proteins, thereby affecting various biochemical pathways. For example, its inhibition of MurE ligase in bacteria disrupts peptidoglycan synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
5-(3-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic Acid
- Structure : Differs in the position of the carboxyl group on the pyridine ring (3-carboxy vs. 2-carboxy).
- Impact : Alters metal coordination preferences. The 3-carboxy group may favor chelation with metals like Zn²⁺ or Cu²⁺, whereas the 2-carboxy group in the target compound could enhance π-π stacking interactions due to proximity to the pyridine nitrogen .
5-(4-Hydroxyphenyl)benzene-1,3-dicarboxylic Acid
- Structure : Replaces the pyridinyl group with a 4-hydroxyphenyl moiety.
- Impact : The hydroxyl group introduces hydrogen bonding capability but reduces coordination strength compared to carboxylate groups. This compound is less effective in forming rigid MOFs but useful in pH-sensitive applications .
5-[(4-Dimethylaminophenyl)diazenyl]isophthalic Acid
- Structure: Contains an azo (-N=N-) group linked to a dimethylaminophenyl substituent.
- Impact : The azo group confers photoresponsive properties, enabling applications in light-driven molecular switches. However, it lacks the pyridine ring’s coordination versatility .
Polycarboxylic Acids with Extended Aromatic Systems
3,4',5-Biphenyltricarboxylic Acid (CAS 677010-20-7)
5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid
- Structure : Substituted with a triazole ring instead of pyridine.
- Impact : The triazole’s dual nitrogen sites improve metal coordination diversity, enabling enantioselective catalysis in ruthenium complexes. The target compound’s pyridine may offer stronger Lewis basicity .
Functional Group Variations in Pyridine-Based Analogues
Key Findings :
- Cyano and aldehyde groups (e.g., 4-(4-cyanophenyl)nicotinic acid) expand utility in organic synthesis but reduce aqueous solubility compared to carboxyl-rich analogues .
- Aldehyde-containing derivatives enable covalent organic framework (COF) synthesis via dynamic covalent chemistry.
Coordination Chemistry and MOF Performance
Metal Binding Modes
- Target Compound : Bidentate or tridentate coordination via carboxylate oxygens and pyridine nitrogen. Ideal for forming 3D MOFs with transition metals (e.g., Zn, Cu) .
- 3,4',5-Biphenyltricarboxylic Acid : Tridentate coordination creates highly porous MOFs with gas adsorption capacities (e.g., CO₂ selectivity > 40 at 1 bar) .
Gas Adsorption Comparison
Analysis : The biphenyl analogue’s higher surface area correlates with superior gas uptake. However, the target compound’s pyridine moiety may improve hydrolytic stability in humid conditions .
Biological Activity
5-(2-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid (referred to as CPBDA) is a complex organic compound with significant biological activities. Its unique structure, featuring multiple carboxyl groups and a pyridine ring, facilitates interactions with metal ions and biological molecules, leading to various applications in medicinal chemistry, particularly in antibacterial and anticancer research.
Chemical Structure and Properties
CPBDA's chemical formula is , and it has a molecular weight of 285.24 g/mol. The compound is characterized by:
- Two carboxylic acid groups attached to a benzene ring.
- A pyridine ring that enhances its ability to chelate metal ions.
This structural arrangement allows CPBDA to form stable complexes with various metal ions, which is crucial for its biological activity.
The primary mechanism by which CPBDA exerts its biological effects is through metal ion chelation . This ability influences the activity of metal-dependent enzymes and proteins, disrupting biochemical pathways essential for microbial growth and cancer cell proliferation. For instance, CPBDA has been shown to inhibit the enzyme MurE ligase in bacteria, which is vital for peptidoglycan synthesis in bacterial cell walls, thereby exhibiting antibacterial properties.
Antibacterial Activity
Research indicates that CPBDA displays promising antibacterial properties against various pathogens. Its effectiveness can be attributed to its ability to inhibit enzymes critical for bacterial survival. Studies have reported that CPBDA can significantly reduce the viability of bacterial strains by interfering with their metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| S. aureus | 6.25 µg/mL |
| P. aeruginosa | 25 µg/mL |
These findings suggest that CPBDA could serve as a lead compound for developing new antibiotics .
Anticancer Activity
CPBDA has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies using the MTT assay demonstrated that CPBDA exhibits selective cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values observed were:
| Cell Line | IC50 (µg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| NIH 3T3 | >500 | 96.11 |
| HaCaT | >250 | 82.23 |
The results indicate that CPBDA preferentially affects malignant cells while sparing normal cells, highlighting its potential as an anticancer agent .
Case Studies
- Cytotoxicity Study : A study focused on the cytotoxic effects of CPBDA on HepG2 and MCF-7 cell lines revealed that treatment with increasing concentrations of CPBDA led to a concentration-dependent decrease in cell viability, indicating its potential as a therapeutic agent against these cancers .
- Antibacterial Efficacy : Another investigation assessed the antibacterial efficacy of CPBDA against multidrug-resistant strains of bacteria, showing significant inhibition at low concentrations, thus supporting its use in combating antibiotic resistance .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation reactions. A key approach uses polyphosphoric acid (PPA) as a catalyst to facilitate cyclization or coupling between pyridine and benzene dicarboxylic acid derivatives. For example, benzene-1,3-dicarboxylic acid () can be functionalized with pyridine moieties via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. Optimizing reaction temperature (80–120°C) and stoichiometric ratios of precursors (e.g., 1:1.2 for pyridine:benzene derivatives) improves yields. Post-synthesis purification via recrystallization in dimethylformamide (DMF)/water mixtures enhances purity (>98%, as noted in ).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- FT-IR : Confirms carboxylic acid (-COOH) and pyridyl C=N stretches (1700–1650 cm⁻¹ and 1600–1550 cm⁻¹, respectively) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.5–8.5 ppm) and carboxylic protons (broad signals at δ 12–14 ppm) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically above 300°C due to robust aromatic-carboxylic frameworks .
- Single-crystal X-ray diffraction : Resolves coordination geometry in metal-organic frameworks (MOFs) using programs like SHELXL .
Advanced Research Questions
Q. How does this compound function as a ligand in designing metal-organic frameworks (MOFs), and what structural advantages does it offer?
The compound’s three carboxylic acid groups and pyridyl nitrogen enable diverse coordination modes (e.g., μ₂ or μ₃ bridging), forming secondary building units (SBUs) like paddle-wheel clusters or infinite chains . Its rigidity enhances MOF stability, while the pyridyl group introduces Lewis basicity for guest interactions. For example, in gas adsorption studies ( ), such MOFs exhibit selective CO₂/N₂ separation due to polarizable π-electrons and open metal sites. Computational modeling (e.g., density functional theory) predicts binding energies and pore dimensions .
Q. What strategies resolve contradictions in crystallographic data during MOF refinement?
Discrepancies in bond lengths or angles may arise from disordered solvent molecules or partial ligand deprotonation. Use SHELXL’s TWIN and BASF commands to model twinning or anisotropic displacement parameters . For ambiguous electron density, iterative refinement with SHELXE and validation via Rfree (target < 0.25) ensures accuracy .
Q. How can this compound be tailored for fluorescence-based sensing applications?
Functionalizing the pyridyl group with electron-donating substituents (e.g., -OH, -NH₂) enhances fluorescence. For instance, a related compound, 5-((2-hydroxynaphthalen-1-yl)methyleneamino)benzene-1,3-dicarboxylic acid, showed "turn-off" quenching for nitroaromatics (detection limit: 30 ppb) via Förster resonance energy transfer (FRET) . Similar modifications (e.g., introducing conjugated π-systems) could optimize sensitivity for explosives or metal ions.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
